![molecular formula C12H15N3O3S B2908336 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851988-10-8](/img/structure/B2908336.png)
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide
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Overview
Description
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with propionohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
In industrial production, the synthesis may be scaled up using continuous flow reactors to improve yield and efficiency. The purity of the synthesized compound is typically confirmed through techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the existing groups on the benzothiazole ring
Scientific Research Applications
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. .
Environmental Science: The compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants and toxins.
Industrial Research: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide can be compared with other benzothiazole derivatives, such as:
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives also exhibit anti-inflammatory and antimicrobial properties but differ in their specific molecular targets and mechanisms of action.
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide stands out due to its unique combination of methoxy groups and propionohydrazide moiety, which contribute to its distinct chemical and biological properties.
Biological Activity
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including methoxy groups and a propionohydrazide moiety, which contribute to its diverse pharmacological properties.
Molecular Structure
- IUPAC Name : N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanehydrazide
- Molecular Formula : C12H15N3O3S
- Molecular Weight : 273.33 g/mol
- CAS Number : 851988-10-8
Synthesis
The synthesis of this compound typically involves the reaction of substituted 2-amino benzothiazoles with propionohydrazide under reflux conditions using solvents like ethanol or methanol and catalysts such as hydrochloric acid. Analytical techniques like infrared spectroscopy and nuclear magnetic resonance (NMR) are employed to confirm the purity and structure of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, leading to a decrease in the production of pro-inflammatory mediators such as prostaglandins. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to target specific molecular pathways involved in tumor growth makes it a candidate for further research in cancer therapy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine | Structure | Similar antimicrobial properties but different potency |
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Structure | Exhibits anti-inflammatory effects but varies in mechanism |
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens. The findings suggest that this compound could be developed into a novel antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This study highlights its potential as an anti-inflammatory therapeutic agent.
Study 3: Cancer Cell Apoptosis
In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in increased apoptotic cell death rates. Flow cytometry analysis indicated that the compound activates caspase pathways associated with apoptosis.
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-4-9(16)14-15-12-13-10-7(17-2)5-6-8(18-3)11(10)19-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVIDFVNAYBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=CC(=C2S1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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